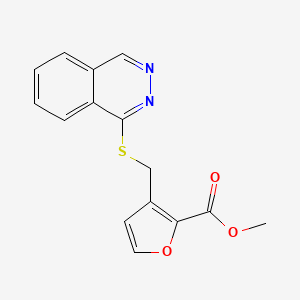![molecular formula C17H21N3O2 B7471642 2-[2-(Azepan-1-yl)-2-oxoethyl]-4-methylphthalazin-1-one](/img/structure/B7471642.png)
2-[2-(Azepan-1-yl)-2-oxoethyl]-4-methylphthalazin-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(Azepan-1-yl)-2-oxoethyl]-4-methylphthalazin-1-one is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as AMOPP and has been found to exhibit various biochemical and physiological effects that make it a promising candidate for further research.
Mécanisme D'action
The mechanism of action of 2-[2-(Azepan-1-yl)-2-oxoethyl]-4-methylphthalazin-1-one is not fully understood. However, it is believed that this compound may act as an inhibitor of certain enzymes or receptors in the body, which could explain its observed effects.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. For example, this compound has been shown to inhibit the growth of certain cancer cells and to induce apoptosis (programmed cell death) in these cells. Additionally, AMOPP has been found to exhibit anti-inflammatory and antioxidant properties, which could make it a promising candidate for the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-[2-(Azepan-1-yl)-2-oxoethyl]-4-methylphthalazin-1-one in lab experiments is that it is a relatively stable compound that can be easily synthesized. Additionally, this compound has been extensively studied, which means that there is a wealth of information available about its properties and potential applications. However, one limitation of using AMOPP in lab experiments is that its mechanism of action is not fully understood, which could make it difficult to interpret experimental results.
Orientations Futures
There are many potential future directions for research on 2-[2-(Azepan-1-yl)-2-oxoethyl]-4-methylphthalazin-1-one. For example, further studies could be conducted to better understand the mechanism of action of this compound and to identify its molecular targets in the body. Additionally, researchers could explore the potential applications of AMOPP in the treatment of various diseases, such as cancer, inflammation, and oxidative stress. Finally, new synthesis methods could be developed to improve the yield and purity of this compound, which could make it more accessible for use in scientific research.
Méthodes De Synthèse
The synthesis of 2-[2-(Azepan-1-yl)-2-oxoethyl]-4-methylphthalazin-1-one is a complex process that involves several steps. The most common method for synthesizing this compound involves the reaction of 4-methylphthalic anhydride with azepane-1,2-diamine in the presence of a catalyst such as triethylamine. The resulting product is then treated with acetic anhydride to yield this compound.
Applications De Recherche Scientifique
2-[2-(Azepan-1-yl)-2-oxoethyl]-4-methylphthalazin-1-one has been extensively studied for its potential applications in scientific research. This compound has been found to exhibit various biochemical and physiological effects that make it a promising candidate for further research.
Propriétés
IUPAC Name |
2-[2-(azepan-1-yl)-2-oxoethyl]-4-methylphthalazin-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-13-14-8-4-5-9-15(14)17(22)20(18-13)12-16(21)19-10-6-2-3-7-11-19/h4-5,8-9H,2-3,6-7,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTXMNKPMGFMXGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C2=CC=CC=C12)CC(=O)N3CCCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

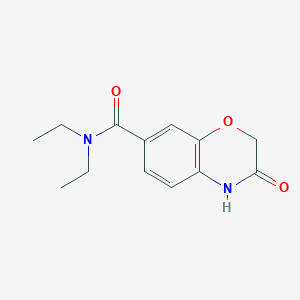
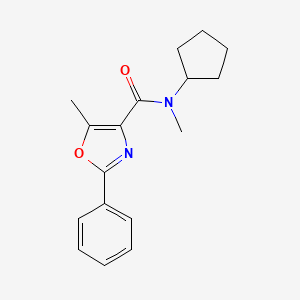



![4-[[4-(6-Methyl-4-oxo-1-phenylpyridazine-3-carbonyl)piperazin-1-yl]methyl]benzonitrile](/img/structure/B7471605.png)
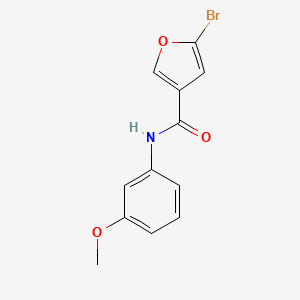
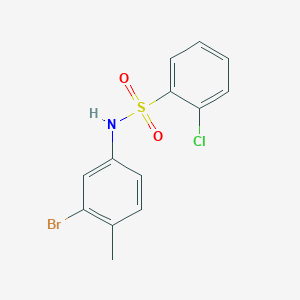

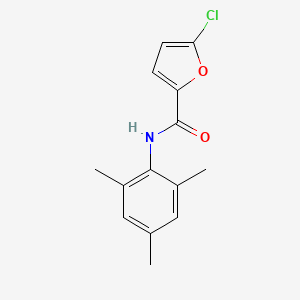
![N-(3,4-dimethoxyphenyl)-2-[3-(2,4-dimethylphenyl)-4-oxoquinazolin-2-yl]sulfanylacetamide](/img/structure/B7471644.png)
![N-[(3,4-dimethoxyphenyl)methyl]-6-(4-fluorophenyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B7471645.png)
![4-acetyl-N-[(3-methylphenyl)methyl]benzenesulfonamide](/img/structure/B7471658.png)
